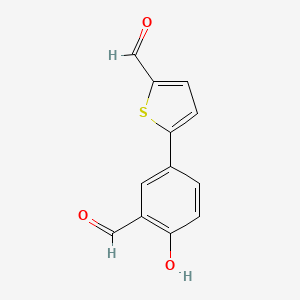
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% (4-FMP-2FP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents, and is used in the synthesis of various organic compounds. 4-FMP-2FP is a versatile molecule that can be used in a variety of different fields.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It is used as a building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is used in the synthesis of polymers and other materials for use in various industrial applications.
Wirkmechanismus
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is believed to act as a proton acceptor in the presence of a base, such as sodium hydroxide or potassium hydroxide. The protonation of the molecule results in the formation of a carbocation, which can then undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% have not been extensively studied. However, some studies have suggested that the compound may have antifungal and anti-inflammatory properties. In addition, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost and wide availability. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of reactions. In addition, the compound is unstable in the presence of light and oxygen, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of the compound. Another potential direction is the further study of the compound’s biochemical and physiological effects, which could lead to new applications in medicine and agriculture. Additionally, further research into the compound’s mechanism of action could lead to the development of new drugs or other compounds that can interact with the molecule in useful ways. Finally, the compound could be used as a starting material in the synthesis of a variety of other compounds, such as polymers, agrochemicals, and dyes.
Synthesemethoden
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of a base. This reaction produces a mixture of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% and 4-fluoro-3-methylphenol dimethyl acetal, which can be separated by distillation. Another method involves the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of a catalytic amount of acid, such as sulfuric acid. This reaction produces a mixture of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% and 4-fluoro-3-methylphenol dimethyl acetal, which can be separated by crystallization.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGDPIQJPACRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685095 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)-2-formylphenol | |
CAS RN |
1111128-91-6 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














